molecular formula C9H17NO5 B12639714 Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate CAS No. 920753-44-2

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate

Cat. No.: B12639714
CAS No.: 920753-44-2
M. Wt: 219.23 g/mol
InChI Key: CQISKPGEUORWHY-ZETCQYMHSA-N
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Description

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate typically involves the esterification of amino acids. One common method is the reaction of an amino acid with ethyl chloroformate in the presence of a base such as pyridine. This reaction produces the ethyl ester of the amino acid, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-4-aminobutanoate: Similar in structure but lacks the ethoxycarbonyl group.

    Ethyl (2S)-4-hydroxybutanoate: Similar but lacks the amino group.

    Ethyl (2S)-4-(methoxycarbonyl)amino-2-hydroxybutanoate: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that other similar compounds may not be able to, making it valuable in various applications .

Properties

CAS No.

920753-44-2

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

ethyl (2S)-4-(ethoxycarbonylamino)-2-hydroxybutanoate

InChI

InChI=1S/C9H17NO5/c1-3-14-8(12)7(11)5-6-10-9(13)15-4-2/h7,11H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1

InChI Key

CQISKPGEUORWHY-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCNC(=O)OCC)O

Canonical SMILES

CCOC(=O)C(CCNC(=O)OCC)O

Origin of Product

United States

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